2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid
Description
2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid is a biphenyl derivative characterized by a methylcarbamoyl group (-CONHCH₃) at the 3' position of one phenyl ring and an acetic acid moiety (-CH₂COOH) at the 3-position of the adjacent ring. This structural configuration confers unique physicochemical and biological properties, positioning it as a compound of interest in medicinal chemistry and drug development.
The methylcarbamoyl group introduces hydrogen-bonding capabilities and polarity, which may enhance interactions with biological targets like enzymes or receptors.
Properties
IUPAC Name |
2-[3-[3-(methylcarbamoyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17-16(20)14-7-3-6-13(10-14)12-5-2-4-11(8-12)9-15(18)19/h2-8,10H,9H2,1H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHSGRCMHPPOHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742981 | |
| Record name | [3'-(Methylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375068-89-5 | |
| Record name | [3'-(Methylcarbamoyl)[1,1'-biphenyl]-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(Methylcarbamoyl)-[1,1’-biphenyl]-3-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group can be introduced via a nucleophilic substitution reaction using methyl isocyanate.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3’
Biological Activity
2-(3'-(Methylcarbamoyl)-[1,1'-biphenyl]-3-yl)acetic acid, with the CAS number 1375068-89-5, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant structure-activity relationships (SAR).
- Molecular Formula : C16H15NO3
- Molecular Weight : 269.30 g/mol
- Structural Characteristics : The compound features a biphenyl moiety with a methylcarbamoyl group at the ortho position relative to the acetic acid side chain, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its inhibitory effects on specific enzymes involved in neurotransmission and cellular signaling pathways.
Inhibitory Activity
Research indicates that this compound exhibits inhibitory effects against:
- Equine Butyrylcholinesterase (eqBuChE) : In vitro studies have shown IC50 values ranging from 1.6 to 13 μM for various derivatives of carbamoylated compounds. The mechanism involves carbamoylation at the serine residue of the active site of eqBuChE, leading to pseudo-irreversible inhibition .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by modifications to its structure. For instance:
- Carbamoyl Group : The presence and nature of the carbamoyl group significantly affect the lipophilicity and enzymatic inhibition properties.
- Biphenyl Moiety : Variations in substituents on the biphenyl ring can enhance or reduce biological activity, indicating a need for careful structural optimization.
Case Studies
- Inhibition Studies : A study assessed various carbamoylated INDY derivatives, including this compound. Results demonstrated that certain derivatives showed promising dual inhibition capabilities against eqBuChE and kinases like hDYRK1A/hCLK1 .
- Blood-Brain Barrier Penetration : The ability of selected derivatives to cross the blood-brain barrier (BBB) was evaluated using chromatographic methods. Compounds with higher lipophilicity (e.g., log D values > 4) showed better potential for CNS targeting .
Comparative Efficacy Table
| Compound Name | IC50 (μM) | Target Enzyme | Mechanism of Action |
|---|---|---|---|
| This compound | 1.6 - 13 | eqBuChE | Pseudo-irreversible inhibition via carbamoylation |
| Carbamoylated INDY Derivative 1b | 7.09 ± 1.36 | KDM4A | Competitive inhibition |
| Carbamoylated INDY Derivative 1f | <10 | hDYRK1A/hCLK1 | Dual-target inhibition |
Comparison with Similar Compounds
Key Observations :
Insights :
- Anticancer Activity : Electron-withdrawing substituents (e.g., -Cl, -F) correlate with lower IC50 values, suggesting enhanced potency .
- Antimicrobial Activity: Amino and unsubstituted biphenyl acetic acids show varying efficacy, likely due to differences in membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
